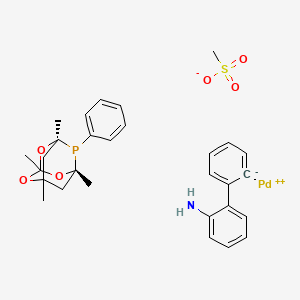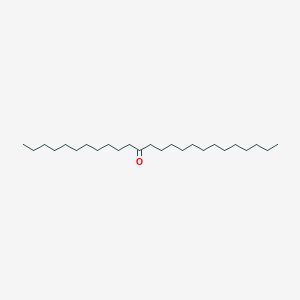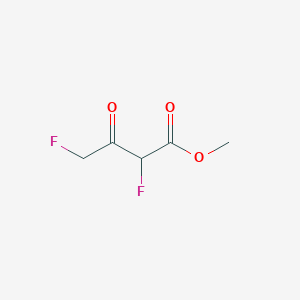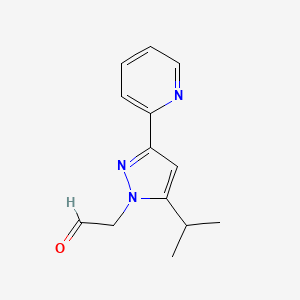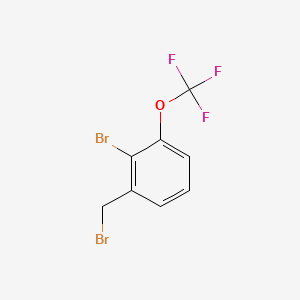
2-Bromo-3-(trifluoromethoxy)benzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(trifluoromethoxy)benzyl bromide is an organic compound with the molecular formula C8H5Br2F3O It is characterized by the presence of bromine and trifluoromethoxy groups attached to a benzyl bromide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(trifluoromethoxy)benzyl bromide typically involves the bromination of 3-(trifluoromethoxy)toluene. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-(trifluoromethoxy)benzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium salts of nucleophiles, such as thiols, amines, or alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, substitution with a thiol would yield a thioether derivative, while oxidation might produce a corresponding ketone or aldehyde .
Applications De Recherche Scientifique
2-Bromo-3-(trifluoromethoxy)benzyl bromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(trifluoromethoxy)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound highly reactive in substitution reactions. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Trifluoromethoxy)benzyl bromide
- 2-Bromobenzyl bromide
- 4-(Trifluoromethoxy)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
Uniqueness
2-Bromo-3-(trifluoromethoxy)benzyl bromide is unique due to the presence of both bromine and trifluoromethoxy groups, which impart distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and reactivity, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C8H5Br2F3O |
|---|---|
Poids moléculaire |
333.93 g/mol |
Nom IUPAC |
2-bromo-1-(bromomethyl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-2-1-3-6(7(5)10)14-8(11,12)13/h1-3H,4H2 |
Clé InChI |
AGZFZBQECRGXSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)OC(F)(F)F)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


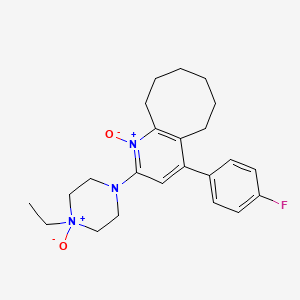
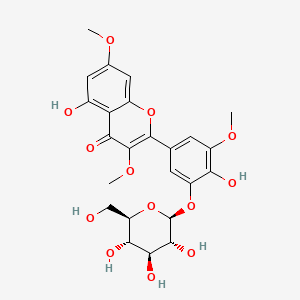
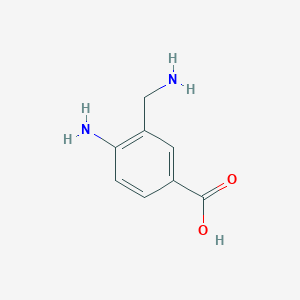
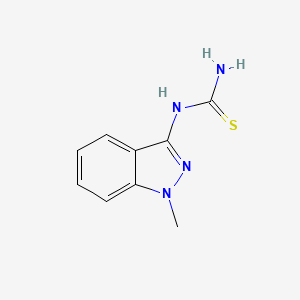
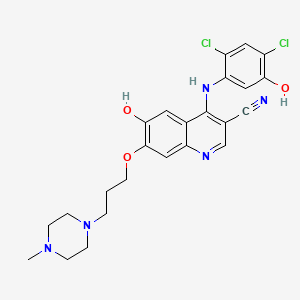
![(2S,3S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13425529.png)
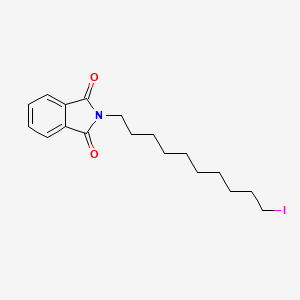
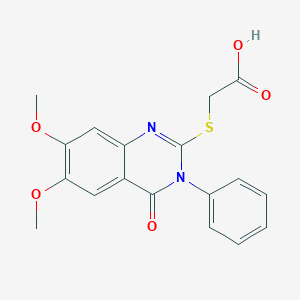
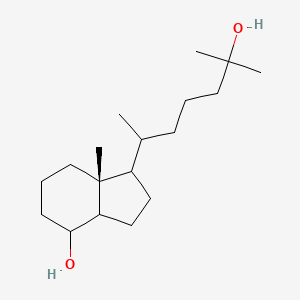
![5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B13425562.png)
